molecular formula C8H12N2O B046637 2-Isopropyl-6-methyl-4-pyrimidone CAS No. 2814-20-2

2-Isopropyl-6-methyl-4-pyrimidone

Cat. No.: B046637
CAS No.: 2814-20-2
M. Wt: 152.19 g/mol
InChI Key: AJPIUNPJBFBUKK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Science

Pyrimidine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. nih.gov This structural motif is a cornerstone in numerous biological and industrial processes.

Role in Biological Systems and Biomolecules

The pyrimidine ring is a vital component of life itself. Uracil, thymine, and cytosine, three of the five primary nucleobases, are pyrimidine derivatives. nih.gov These molecules are fundamental building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that carry the genetic code of all living organisms. nih.govignited.in Beyond their role in nucleic acids, pyrimidine structures are also found in essential biomolecules like thiamine (B1217682) (vitamin B1). nih.gov

Broad Spectrum of Pharmacological Relevance of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry. ignited.innih.gov Researchers have extensively explored pyrimidine derivatives for a wide array of pharmacological activities. ignited.innih.govgsconlinepress.com These include, but are not limited to:

Antimicrobial: Pyrimidine derivatives have shown efficacy as antibacterial and antifungal agents. nih.govignited.inorientjchem.org

Antiviral: Notably, some of the most crucial anti-HIV drugs, such as zidovudine (B1683550) (AZT), are based on the pyrimidine structure. jchr.orgnih.gov

Anticancer: The pyrimidine core is present in various anticancer drugs, highlighting its importance in oncology research. gsconlinepress.comorientjchem.org

Central Nervous System (CNS) Activity: Certain pyrimidine analogues exhibit properties as anticonvulsants, sedatives, and have been investigated for their potential in treating neurodegenerative diseases like Parkinson's. ignited.injchr.org

Cardiovascular: Derivatives of pyrimidine have been developed as antihypertensive agents. ignited.in

Anti-inflammatory and Analgesic: The pyrimidine nucleus is also associated with anti-inflammatory and pain-relieving properties. ignited.inorientjchem.org

The broad spectrum of biological activities has led to the development of numerous commercially available drugs containing the pyrimidine moiety, such as the sedative Zaleplon, the antipsychotic Risperidone, and the cardiovascular drug Rosuvastatin. mdpi.com

Importance in Agrochemical and Material Science Contexts

The utility of pyrimidine derivatives extends beyond medicine into agriculture and material science.

In the agrochemical industry , pyrimidines are crucial for crop protection. ignited.in They are the chemical foundation for a variety of:

Herbicides: Substituted pyrimidine derivatives are used to control unwanted plant growth in various crops. scispace.comwipo.int

Fungicides: Several commercial fungicides, including pyrimethanil (B132214) and cyprodinil, are based on the pyrimidine structure. nih.gov

Insecticides: The well-known insecticide Diazinon (B1670403) is a derivative of pyrimidine. mdpi.com

In material science , the unique electronic and photoluminescent properties of pyrimidine-based compounds make them attractive for various applications. taylorandfrancis.com Schiff bases derived from pyrimidines are being investigated for their potential as sensors for cations and anions due to their chemical stability and photoluminescence. taylorandfrancis.com

Scope and Objectives of Research on 2-Isopropyl-6-methyl-4-pyrimidone

This compound, also known as 2-isopropyl-6-methyl-4-pyrimidinol, is a specific pyrimidine derivative with the chemical formula C₈H₁₂N₂O. sigmaaldrich.com Research on this compound is multifaceted, with several key objectives:

Intermediate for Synthesis: A primary focus of research is its role as a key intermediate in the synthesis of other complex molecules. lookchem.comchemicalbook.com It serves as a building block for creating various benzophenone (B1666685) derivatives and is crucial in the production of the organophosphate insecticide Diazinon and its active metabolite, Diazoxon. lookchem.comchemicalbook.com

Metabolite Studies: this compound is a known metabolite of the pesticide Diazinon. chemicalbook.comguidechem.com Understanding its formation, fate, and transport in the environment is a significant area of research in environmental toxicology and chemistry. Studies have identified it as a urinary metabolite in populations exposed to organophosphorus compounds. chemicalbook.comguidechem.com

Exploration of Biological Activity: While primarily known as a synthetic intermediate and metabolite, there is interest in the intrinsic biological properties of this compound itself. It has been investigated as a precursor for compounds with potential antifungal and antibacterial activities. lookchem.comchemicalbook.com

Structural and Chemical Characterization: Detailed studies focus on its chemical and physical properties. This includes its tautomeric equilibrium, where it can exist in both the keto (pyrimidone) and enol (pyrimidinol) forms. nih.gov Crystallographic studies have confirmed its existence in the keto form in the solid state. nih.gov

The following table summarizes some of the key chemical and physical properties of this compound:

PropertyValue
IUPAC Name 6-Methyl-2-(propan-2-yl)pyrimidin-4(3H)-one
CAS Number 2814-20-2
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Melting Point 172-175 °C
Appearance Beige to white crystalline solid
Solubility Slightly soluble in DMSO and Methanol (B129727)

Data sourced from multiple references. sigmaaldrich.comlookchem.comchembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-yl-1H-pyrimidin-6-one
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InChI

InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
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InChI Key

AJPIUNPJBFBUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
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DSSTOX Substance ID

DTXSID1027502
Record name 2-Isopropyl-6-methyl-4-pyrimidone
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Molecular Weight

152.19 g/mol
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Physical Description

Beige needles; [Acros Organics MSDS]
Record name 2-Isopropyl-6-methyl-4-pyrimidone
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CAS No.

2814-20-2
Record name 2-Isopropyl-6-methyl-4-pyrimidinol
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Record name 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)-
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Record name 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE
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Advanced Synthetic Methodologies for 2 Isopropyl 6 Methyl 4 Pyrimidone and Its Derivatives

Established Synthetic Pathways to the Pyrimidone Core

Traditional methods for constructing the pyrimidone ring have been well-documented and are characterized by condensation reactions of carefully selected precursors, often involving multiple steps to achieve the final product.

The foundational approach to building the pyrimidine (B1678525) ring involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) moiety. The most common strategy for 2-isopropyl-6-methyl-4-pyrimidone is a variation of the Pinner and Biginelli reactions. mdpi.comorganic-chemistry.org

The key precursors for this synthesis are:

An isopropyl-containing amidine: Isobutamidine is the direct precursor that provides the isopropyl group at the 2-position of the pyrimidine ring. guidechem.com

A β-dicarbonyl compound: Ethyl acetoacetate (B1235776) is typically used to provide the methyl group at the 6-position and the carbonyl group for the pyrimidone structure. guidechem.comgoogle.com

The central reaction is the cyclocondensation of these two precursors. One established method involves first preparing isobutamidine from isobutyronitrile (B166230). The isobutyronitrile is reacted with methanol (B129727) and hydrogen chloride to form an imine ether hydrochloride, which then reacts with ammonia (B1221849) to yield isobutamidine. This amidine is subsequently cyclized with ethyl acetoacetate in the presence of a base like sodium hydroxide (B78521) to generate the target 2-isopropyl-6-methyl-4-hydroxypyrimidine (the tautomeric form of this compound). guidechem.com

The Biginelli reaction provides a framework for a one-pot synthesis, where an aldehyde, a β-ketoester, and urea (B33335) (or a derivative like an amidine) are condensed under acidic conditions. organic-chemistry.orgnih.gov This multicomponent approach is highly valued for its efficiency in assembling the dihydropyrimidone core.

Table 1: Key Precursors for this compound Synthesis

Role in Final StructurePrecursor MoleculeCommon Synthetic Source
C2 and Isopropyl GroupIsobutamidineFrom Isobutyraldehyde via Isobutyronitrile guidechem.com
C4, C5, C6, and Methyl GroupEthyl acetoacetateCommercially available
N1 and N3Supplied by the Amidine-

The industrial production of this compound has historically relied on robust, multistep procedures designed for large-scale synthesis. These methods prioritize yield and purity by isolating key intermediates. A common three-stage process involves the formation of an imidate, its conversion to an amidine, and the final cyclization. google.com

A detailed procedure is as follows:

Imidate Formation: Isobutyronitrile, derived from isobutyraldehyde, is reacted with an alcohol (e.g., methanol or ethanol) in the presence of hydrogen chloride. This Pinner reaction yields the corresponding imino ether hydrochloride (imidate hydrochloride). guidechem.com

Amidine Synthesis: The isolated imidate hydrochloride is then treated with ammonia to replace the alkoxy group, forming the amidine hydrochloride. Neutralization with a base liberates the free isobutamidine. guidechem.com

Cyclization: The final and crucial step is the ring-closing condensation of isobutamidine with a β-keto ester, such as ethyl acetoacetate or diketene, under alkaline conditions to form the 2-isopropyl-6-methyl-4-hydroxypyrimidine ring. google.comgoogle.comprepchem.com

This stepwise approach allows for purification at each stage, ensuring the final product's high quality, which is critical for its use as an intermediate in insecticide manufacturing. google.com

Innovative Approaches in this compound Synthesis

To overcome the limitations of traditional methods, such as long reaction times and the use of harsh reagents, modern synthetic chemistry has focused on developing more efficient and sustainable alternatives. These include advanced catalytic systems and the use of enabling technologies like microwave irradiation and continuous flow reactors.

The use of catalysts has revolutionized pyrimidine synthesis, offering improved yields, shorter reaction times, and milder conditions. For multicomponent reactions like the Biginelli synthesis, a variety of catalysts have proven effective. These include Lewis acids like ytterbium triflate (Yb(OTf)₃) and indium(III) chloride, which can significantly enhance reaction rates, even under solvent-free conditions. organic-chemistry.org

More broadly, transition metal catalysis has opened new pathways for pyrimidine synthesis. mdpi.com

Iron Catalysis: An iron(II) complex, often used with an oxidant like TEMPO, can catalyze the reaction between saturated carbonyl compounds (ketones, aldehydes) and amidines to form pyrimidines. This method is noted for its operational simplicity and the use of an inexpensive, recyclable catalyst. organic-chemistry.org

Iridium Catalysis: Pincer-type iridium complexes have been developed for the regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. This process is highly sustainable as it proceeds through condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org

Copper Catalysis: Copper(II) triflate has been shown to be an efficient catalyst for synthesizing substituted pyrimidones from propargyl alcohols and amidines. mdpi.com

These catalytic methods offer a modular and flexible approach to creating a diverse range of substituted pyrimidines.

Table 2: Comparison of Catalytic Systems for Pyrimidine Synthesis

Catalyst TypeExampleKey AdvantagesReference
Lewis AcidYb(OTf)₃, InCl₃Increases yield, shortens reaction time, solvent-free potential. organic-chemistry.org
Iron ComplexFeSO₄·7H₂O / 1,10-phenanthrolineOperationally simple, recyclable, uses inexpensive metal. organic-chemistry.org
Iridium Pincer ComplexPN₅P-IrHigh regioselectivity, sustainable (H₂ and H₂O byproducts), uses alcohols as feedstock. acs.org
Copper SaltCu(OTf)₂Efficient for synthesis from propargyl alcohols. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org In the context of pyrimidine synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes while often improving product yields. orientjchem.orgnih.govijper.org The Biginelli condensation, for example, can be carried out efficiently under microwave conditions, sometimes without a catalyst or solvent. nih.gov This technique's main advantage lies in its rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products compared to conventional heating methods. orientjchem.orgresearchgate.net

For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. A patented process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine utilizes a continuous flow multi-stage reactor (MSR). google.com In this system, the reactants (isopropylamidine and an alkyl acetoacetate) are continuously introduced into the reactor under controlled conditions. This method minimizes the formation of unwanted byproducts by maintaining optimal reactant concentrations and temperature profiles throughout the reaction stages. google.com The use of flow chemistry not only improves the efficiency and economics of the process but also represents a more modern and controlled approach to manufacturing this key chemical intermediate. researchgate.netnih.gov

Derivatization Strategies of the this compound Scaffold

The this compound core, a key component in the synthesis of various biologically active compounds, lends itself to a range of derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological efficacy of the resulting molecules. The primary focus of these strategies involves chemical transformations and functionalization of the pyrimidone ring, as well as the synthesis of halogenated intermediates that serve as versatile precursors for further diversification.

Chemical Transformations and Functionalization

The chemical landscape of this compound is rich with possibilities for transformation and functionalization. The presence of a reactive hydroxyl group (in its tautomeric enol form, 2-isopropyl-6-methylpyrimidin-4-ol), a nitrogen atom within the heterocyclic ring, and a methyl group offer multiple sites for chemical modification. nih.govresearchgate.net

One of the most significant transformations is its use as an intermediate in the synthesis of the organophosphate insecticide, Diazinon (B1670403). chemicalbook.comguidechem.comlookchem.com In this process, the hydroxyl group of the pyrimidinol tautomer is reacted to form a phosphate (B84403) ester. This transformation underscores the industrial relevance of this scaffold.

Furthermore, the pyrimidine ring can be functionalized to create derivatives with potential antifungal and antibacterial activities. chemicalbook.comguidechem.comlookchem.com For instance, the synthesis of various benzophenone (B1666685) derivatives using this compound as a starting material has been reported. chemicalbook.comguidechem.com These transformations typically involve reactions at the hydroxyl group or the nitrogen atoms of the pyrimidine ring.

The photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has also been investigated, indicating that the scaffold can undergo degradation under specific environmental conditions. guidechem.com This is particularly relevant as it is a known metabolite of the pesticide diazinon. chemicalbook.comguidechem.com

Recent research has also explored more complex skeletal editing of the pyrimidine core itself. While not specific to the 2-isopropyl-6-methyl substituted variant, general methodologies for converting pyrimidines into pyrazoles have been developed. escholarship.org This type of transformation, involving a formal carbon deletion, opens up novel avenues for creating structurally diverse compound libraries from pyrimidine precursors. escholarship.org

Transformation/Functionalization Reagents/Conditions Resulting Compound Class Significance
O-alkylation2-chloro-5-(chloromethyl)pyridine, NaH, TBAB, DCM(Pyridinylmethoxy)pyrimidine derivativesSynthesis of potential antifungal agents. mdpi.com
ChlorinationPOCl₃4-chloro-2-isopropyl-6-methylpyrimidine (B46638)Versatile intermediate for substitution reactions. mdpi.com
Phosphate Ester FormationDiethyl phosphorochloridothioateDiazinonWidely used organophosphate insecticide.
Benzophenone Derivative SynthesisVariesBenzophenone-pyrimidine hybridsExploration of antifungal and antibacterial agents. chemicalbook.comguidechem.com
Skeletal Editing (General Pyrimidine)HydrazinePyrazolesAccess to different heterocyclic scaffolds. escholarship.org

Synthesis of Halogenated Pyrimidine Intermediates

The introduction of halogen atoms onto the pyrimidine scaffold is a pivotal strategy for creating versatile intermediates. These halogenated derivatives serve as key building blocks for introducing a wide array of functional groups through various cross-coupling reactions.

A common method for halogenating the this compound scaffold involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This reaction typically converts the hydroxyl group of the enol tautomer into a chlorine atom, yielding 4-chloro-2-isopropyl-6-methylpyrimidine. mdpi.com This chlorinated intermediate is highly reactive and can be used directly for subsequent substitution reactions without extensive purification. mdpi.com

The resulting 4-chloro-2-isopropyl-6-methylpyrimidine can then undergo nucleophilic substitution reactions. For example, it can be reacted with various nucleophiles, such as amines or alcohols, to introduce new side chains at the 4-position of the pyrimidine ring. This approach has been successfully employed in the synthesis of novel pyrimidine derivatives with potential antifungal activities. mdpi.com

While direct halogenation of the pyrimidine ring at other positions for this specific scaffold is less commonly detailed, general methods for the halogenation of similar heterocyclic systems exist. For instance, the use of N-halosuccinimides (NCS, NBS) is a well-established method for halogenating pyridopyrimidinones, a related class of compounds. clockss.org This suggests that similar approaches could potentially be adapted for the this compound system to generate a wider range of halogenated intermediates.

Halogenated Intermediate Synthetic Method Key Reagents Utility
4-chloro-2-isopropyl-6-methylpyrimidineChlorination of 2-isopropyl-6-methyl-4-pyrimidinolPOCl₃Precursor for nucleophilic substitution reactions to introduce diverse functional groups at the 4-position. mdpi.com
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones (Related System)Halogenation of 4H-pyrido[1,2-a]pyrimidin-4-oneN-halosuccinimidesDemonstrates a general strategy for ring halogenation. clockss.org

Structural Characterization and Spectroscopic Analysis of 2 Isopropyl 6 Methyl 4 Pyrimidone

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced analytical methods are indispensable for providing unambiguous structural evidence. Techniques such as NMR and high-resolution mass spectrometry offer detailed insights into the molecular framework and fragmentation behavior of 2-Isopropyl-6-methyl-4-pyrimidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental spectral data for this compound is not extensively detailed in readily available literature, the expected resonances can be inferred from its established structure. The molecule exists in a keto-enol tautomerism, primarily as the pyrimidin-4(3H)-one form in crystalline states. nih.gov

Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment.

Isopropyl Group: This group would produce two signals: a doublet for the six equivalent protons of the two methyl groups (-(CH₃)₂) and a septet for the single methine proton (-CH). The splitting pattern arises from the coupling between the methyl and methine protons.

Methyl Group: The methyl group attached to the pyrimidine (B1678525) ring (-CH₃) would appear as a sharp singlet, as it has no adjacent protons to couple with.

Pyrimidine Ring Proton: The single proton on the pyrimidine ring (=CH-) would also yield a singlet.

Amide Proton: The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals would be anticipated, corresponding to each of the eight carbon atoms in its asymmetric structure.

Carbonyl Carbon: The C=O group would have the largest chemical shift, appearing furthest downfield.

Ring Carbons: The four carbons of the pyrimidine ring would appear in the olefinic and aromatic region of the spectrum.

Isopropyl Carbons: The two methyl carbons of the isopropyl group are equivalent and would produce a single signal, while the methine carbon would produce a separate signal.

Methyl Carbon: The carbon of the methyl group attached to the ring would appear as a distinct signal in the aliphatic region.

Mass Spectrometry (MS) Profiling

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry using techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) provides highly accurate mass measurements. For this compound (formula C₈H₁₂N₂O), analysis in positive ion mode detects the protonated molecule, [M+H]⁺. massbank.eu Experimental data from multiple analyses confirm its monoisotopic mass. epa.govmassbank.eu

IonFormulaMeasured m/zInstrument Type
[M+H]⁺C₈H₁₃N₂O⁺153.1022LC-ESI-QTOF

This data is based on an analysis performed with a Bruker maXis Impact instrument. massbank.eu

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint for the compound. The protonated molecule ([M+H]⁺ at m/z 153.1) is isolated and subjected to collision-induced dissociation to produce a series of product ions. The fragmentation primarily involves the loss of neutral molecules from the isopropyl group and cleavage of the pyrimidine ring.

Analysis of the MS/MS spectrum reveals several key fragment ions that are instrumental in identifying the molecule. massbank.eu

Precursor Ion (m/z)Fragment Ion (m/z)Putative Neutral LossDescription
153.1022138.0792CH₃Loss of a methyl radical from the isopropyl group.
153.1022111.0811C₃H₆Loss of propene from the isopropyl group.
153.102296.0553C₃H₇NLoss of the isopropyl group and a nitrogen atom.
153.102283.0500C₄H₈OFragmentation involving the ring and isopropyl group.
153.102269.0343C₄H₆N₂OSignificant fragmentation of the heterocyclic ring.

Fragmentation data obtained from LC-ESI-QTOF MS/MS analysis with a collision energy of 40 eV. massbank.eu

This fragmentation data is crucial for the unambiguous identification of this compound in complex matrices, such as in its role as a biomarker for diazinon (B1670403) exposure. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides critical insights into the functional groups and vibrational modes within a molecule. For pyrimidine derivatives, characteristic vibrational frequencies have been identified. In the case of this compound, which exists predominantly in the keto-form, the IR spectrum is expected to show distinctive bands corresponding to its constituent parts.

General IR spectral data for related pyrimidine derivatives indicate the following characteristic absorption regions:

O-H stretching: For the enol tautomer, a broad band would be expected in the region of 3250-3300 cm⁻¹.

C-H stretching (aromatic): Peaks for the aromatic C-H stretching are typically observed between 2920 and 2978 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl group is characteristic in the range of 1620-1699 cm⁻¹. researchgate.net

C=C and C=N stretching: Vibrations for the aromatic carbon-carbon and carbon-nitrogen double bonds are found around 1570-1596 cm⁻¹ and 1525-1575 cm⁻¹, respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, these transitions primarily involve n → π* and π → π* excitations of the electrons in the pyrimidone ring and its substituents. wikipedia.orglibretexts.org

The chromophore, the part of the molecule responsible for light absorption, in this case, is the substituted pyrimidine ring. The exact wavelength of maximum absorption (λmax) is influenced by the substituents on the ring and the solvent used. wikipedia.org Generally, π → π* transitions are more intense than n → π* transitions. libretexts.org The electronic spectrum of pyrimidine derivatives is also sensitive to the pH of the solution, which can alter the protonation state of the molecule and thus its electronic structure. nih.gov

For pyrimidine itself in a neutral aqueous solution, absorption maxima are observed around 243 nm. The introduction of substituents like the isopropyl and methyl groups on the this compound ring will cause shifts in these absorption bands.

Spectroscopic Studies on Tautomeric Equilibria and Protonation Phenomena

The spectroscopic behavior of this compound is further complicated and enriched by the phenomena of tautomerism and protonation, both of which can be effectively studied using spectroscopic techniques.

Enol-Keto Tautomerism Investigations

Pyrimidones, including this compound, can exist in tautomeric forms: the keto form (a pyrimidinone) and the enol form (a hydroxypyrimidine). chemicalbook.com Crystallographic studies have shown that in the solid state, this compound exists in the keto-form, with molecules forming centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. This indicates that even if the enol-form is present in the solution from which the crystals are grown, the keto-form is the more stable tautomer in the crystalline state.

In solution, the position of the tautomeric equilibrium can be influenced by factors such as the solvent's polarity. nih.gov Spectroscopic methods, particularly UV-Vis and NMR, are powerful tools for investigating these equilibria. The different electronic environments of the keto and enol forms result in distinct absorption spectra, allowing for the quantification of each tautomer in a given solvent. Theoretical studies on 4-pyrimidone and its analogs suggest that the 4-keto structure is generally the most stable form, and this stability is not altered by the presence of water. chemicalbook.com

Basicity and Protonation Behavior Analysis

The pyrimidine ring contains nitrogen atoms that can be protonated in acidic conditions. The basicity of these nitrogen atoms, and thus the protonation behavior of the molecule, is influenced by the electronic effects of the substituents. Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives have shown that electron-donating alkyl substituents at the 2-position, such as the isopropyl group in this compound, increase the basicity of the compound. libretexts.org

UV-Vis spectroscopy is a primary method for studying protonation equilibria. As the pH of the solution is decreased, the pyrimidine ring becomes protonated, leading to changes in the electronic structure and, consequently, shifts in the UV absorption spectrum. For compounds similar to this compound, a two-stage protonation process is often observed. libretexts.org By monitoring the changes in the UV spectrum as a function of pH, the pKa values for each protonation step can be determined. This provides quantitative information about the basicity of the molecule. The study of these pH-dependent spectral changes is crucial for understanding the molecule's behavior in different chemical environments. nih.govnih.gov

Computational and Theoretical Studies on 2 Isopropyl 6 Methyl 4 Pyrimidone

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to investigate the three-dimensional structure and dynamic behavior of 2-Isopropyl-6-methyl-4-pyrimidone. These methods rely on the principles of classical and quantum mechanics to predict the most stable conformations and potential interactions of the molecule.

Crystallographic studies have been fundamental in providing the foundational data for molecular modeling. X-ray crystallography has revealed that this compound can exist in a keto-enol tautomeric equilibrium. researchgate.netnih.gov The solid-state structure confirms the predominance of the keto form, 2-isopropyl-6-methyl-pyrimidin-4(3H)-one. researchgate.netnih.gov In this form, the pyrimidin-4(3H)-one group is nearly planar. researchgate.netnih.gov In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. researchgate.netnih.gov

This experimental data is crucial for validating the starting geometries used in molecular dynamics simulations. Such simulations can then be employed to study the molecule's behavior in different environments, such as in aqueous solution, to understand its conformational flexibility and interactions with solvent molecules. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies have been applied to its parent compound, diazinon (B1670403), to study its adsorption mechanisms. alnoor.edu.iqnih.govresearchgate.net

Table 1: Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.8627
b (Å)22.6320
c (Å)7.4228
β (°)96.495
Volume (ų)811.66
Data sourced from crystallographic studies. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of this compound. These calculations can predict various molecular properties, including orbital energies, charge distribution, and the energies of different conformations.

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of quantum chemical calculations. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Docking Studies in Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Enzyme Interaction Profiling

As a metabolite of diazinon, a known acetylcholinesterase (AChE) inhibitor, this compound is of interest for its potential interactions with this and other enzymes. nih.govcdc.gov Molecular docking studies could elucidate the binding mode of this metabolite within the active site of AChE. Such studies would involve generating a three-dimensional model of the ligand and docking it into the crystal structure of the target enzyme. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. While detailed docking studies for this specific metabolite are not widely published, the methodology is well-established for pyrimidine (B1678525) derivatives, which are known to target various enzymes. nih.gov

Structure-Based Design Implications for Pyrimidine Derivatives

The structural information obtained from molecular docking of pyrimidine derivatives has significant implications for structure-based drug design. By understanding the key interactions that govern the binding of a ligand to its target, medicinal chemists can design new molecules with improved potency and selectivity. For instance, if a particular substituent on the pyrimidine ring is found to form a crucial hydrogen bond with the enzyme, new derivatives can be synthesized that enhance this interaction. The general principles of structure-based design have been successfully applied to various pyrimidine derivatives to develop inhibitors for targets like dihydrofolate reductase and various kinases. science-journals.irnih.gov Similar approaches, informed by docking studies on this compound, could guide the design of novel compounds with specific biological activities.

Conformational Analysis and Pharmacophore Development

Conformational analysis and pharmacophore modeling are essential computational tools for understanding the structural requirements for a molecule's biological activity.

The existence of keto-enol tautomerism in this compound makes its conformational analysis particularly important. researchgate.netnih.gov Different tautomers and conformers can have distinct shapes and electronic properties, which will affect how they interact with biological targets. Computational methods can be used to calculate the relative energies of these different forms and to identify the most likely conformations to be biologically active.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For a series of active compounds, a pharmacophore model can be developed by identifying the common structural features responsible for their activity. While a specific pharmacophore model for this compound has not been reported, the pyrimidine scaffold itself is a well-known pharmacophore present in many approved drugs. nih.gov The development of a pharmacophore model based on the interactions of this compound and other active pyrimidine derivatives could be a valuable tool for the discovery of new bioactive molecules.

Biological Activities and Mechanistic Insights of 2 Isopropyl 6 Methyl 4 Pyrimidone and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 2-isopropyl-6-methyl-4-pyrimidone have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses. The structural modifications of the pyrimidine (B1678525) core play a crucial role in determining the potency and selectivity of these antimicrobial activities.

Antibacterial Activity

While the parent compound, this compound, is primarily utilized as a precursor in chemical synthesis, its derivatives have shown promising antibacterial properties. researchgate.net The introduction of various functional groups onto the pyrimidine ring can lead to compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Research has shown that pyrimidine derivatives can exhibit antibacterial activity through various mechanisms, including the inhibition of essential enzymes in bacteria. For instance, some pyrimidine compounds have been found to target dihydrofolate reductase, an enzyme critical for DNA synthesis and repair in bacteria. The structural diversity of pyrimidine derivatives allows for the fine-tuning of their antibacterial spectrum and potency. Although specific minimum inhibitory concentration (MIC) values for direct derivatives of this compound are not extensively documented in the available research, the broader class of pyrimidine derivatives continues to be a focus of antibacterial drug discovery. researchgate.netinnovareacademics.in

Antifungal Activity

The antifungal potential of derivatives of this compound has been a significant area of investigation. These compounds have been synthesized from 6-hydroxy-2-isopropyl-4-methylpyrimidine and have shown inhibitory effects against a variety of phytopathogenic fungi. mdpi.com

In one study, several newly synthesized pyrimidine derivatives were tested for their in vitro antifungal activity against fourteen types of plant-pathogenic fungi. The results indicated that many of these compounds possessed significant fungicidal properties. For example, compounds with specific substitutions on the pyrimidine ring demonstrated better fungicidal activities against Sclerotinia sclerotiorum (SS) than the parent compound, with inhibition rates reaching up to 66.7%. mdpi.com Notably, all the tested derivatives in this study showed good activity against Rhizoctonia solani (RS), with inhibition rates greater than 50%. mdpi.com

Another study focused on novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (B132214) (EC50 of 32.1 μg/ml). nih.gov

Table 1: Antifungal Activity of this compound Derivatives Against Phytopathogenic Fungi

CompoundFungal StrainInhibition Rate (%) at 50 µg/mL
4b Sclerotinia sclerotiorum40
4c Sclerotinia sclerotiorum60
4d Sclerotinia sclerotiorum66.7
All Derivatives Rhizoctonia solani>50

Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety

CompoundFungal StrainEC50 (µg/mL)
5o Phomopsis sp.10.5
Pyrimethanil (Control) Phomopsis sp.32.1

Antiviral Activity (including Anti-HIV, Anti-HCV, Anti-Avian Influenza)

Derivatives of this compound have emerged as a promising class of antiviral agents, with activity reported against several significant human and animal viruses.

Anti-HIV Activity: A number of pyrimidine derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. For instance, a series of 2,6-diamino-5-arylazo-4-chloropyrimidine analogues were synthesized and tested for their in vitro antiviral activity against HIV-1 and HIV-2. Some of these compounds showed effective concentrations (EC50) in the low microgram per milliliter range. researchgate.net Another study on 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of known HIV inhibitors, also identified compounds with anti-HIV-1 activity. nih.gov

Anti-HCV Activity: The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a key target for antiviral therapy. Oxopyrimidine derivatives have been investigated as inhibitors of this enzyme, with some showing IC50 values in the micromolar range. nih.gov Specifically, certain oxopyrimidine derivatives demonstrated IC50 values of 27 µM and 3.8 µM against HCV NS5B. nih.gov

Anti-Avian Influenza Activity: Several studies have explored the potential of pyrimidine derivatives against the highly pathogenic avian influenza virus (H5N1). In one such study, novel pyrazolopyrimidine nucleoside derivatives were synthesized and tested for their antiviral activity. Some of these compounds showed moderate activity against the H5N1 virus. nih.gov Another research effort focusing on fused thiophene (B33073) and thienopyrimidine derivatives also identified compounds with notable effects against the H5N1 virus. nih.gov Furthermore, a study on pyrimidine and pyridine (B92270) derivatives targeting the polymerase PA–PB1 subunits interaction of the influenza virus identified compounds with micromolar antiviral activity. mdpi.com

Anticancer and Antitumor Properties

The pyrimidine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for the development of anticancer agents that can interfere with DNA and RNA synthesis and, consequently, cell proliferation. wikipedia.org

Inhibition of Cellular Proliferation and Apoptotic Pathways

Derivatives of this compound have been shown to inhibit the growth of various cancer cell lines and induce apoptosis, a form of programmed cell death.

One study investigated novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties for their cytotoxic effects on human cancer cell lines. Compound 10a was found to be highly potent against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Compound 10b showed strong cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 1.66 µM), and compound 9e was effective against the A549 lung cancer cell line (IC50 = 4.55 µM). nih.gov Further analysis revealed that these compounds induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with the activation of caspases-9 and -3. nih.gov

Another study on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit the proliferation of human cancer cells by inducing apoptosis. The observed mechanism involved the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent activation of the apoptotic cascade. nih.gov

Table 3: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
10a PC3 (Prostate)0.19
10b MCF-7 (Breast)1.66
9e A549 (Lung)4.55

Lipoxygenase Inhibition and Chemopreventive Potential

Lipoxygenases (LOXs) are enzymes that play a role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX can therefore have anti-inflammatory effects, and some LOX inhibitors have shown potential as chemopreventive agents.

A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed and synthesized to act as lipoxygenase inhibitors. In vitro studies using soybean lipoxygenase showed that some of these derivatives were highly potent. Compound 9 exhibited an IC50 value of 1.1 µM, and compound 5 had an IC50 of 10.7 µM. nih.gov These findings suggest that pyrimidine derivatives can be effective inhibitors of lipoxygenase, indicating their potential for development as anti-inflammatory and possibly chemopreventive agents. nih.govnih.gov

Table 4: Lipoxygenase Inhibitory Activity of Piperidine Pyrimidine Cinnamic Acid Amides

CompoundIC50 (µM)
5 10.7
9 1.1

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. Pyrimidine derivatives, in general, are recognized for their potential as anti-inflammatory agents. orientjchem.orgnih.gov Research has shown that specific structural modifications to the pyrimidine core can lead to potent anti-inflammatory and analgesic activities.

For instance, a study on 2,4,6-trisubstituted pyrimidines revealed that certain compounds within the series exhibited significant anti-inflammatory and analgesic effects in vivo. nih.gov Notably, compounds that displayed strong anti-inflammatory activity also showed better analgesic activity, suggesting a potential dual mechanism of action. nih.gov The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.gov

In one study, newly synthesized pyrimidine derivatives, L1 and L2, showed high selectivity towards COX-2, comparable to the established anti-inflammatory drug meloxicam. nih.gov This selectivity is a crucial factor in reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The study also found that these compounds could inhibit the growth of inflammatory cells in a dose-dependent manner. nih.gov

Similarly, another study investigating new butanal and carboxylic acid derivatives, including compounds with an isopropylbenzyl group, found potent anti-inflammatory and analgesic activities. mdpi.comresearchgate.net The leading compounds from this series, FM10 and FM12, showed significant inhibitory effects on both COX-1 and COX-2 enzymes, as well as 5-lipoxygenase (5-LOX). mdpi.comresearchgate.net In vivo studies confirmed their analgesic and anti-inflammatory potential. mdpi.comresearchgate.net

Additional Pharmacological Activities

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound and the broader pyrimidine class exhibit a range of other important pharmacological activities.

Antimalarial and Antitubercular Activities

The pyrimidine scaffold is a known pharmacophore for antimalarial and antitubercular agents. orientjchem.org A phenotypic screening of a compound library against Mycobacterium tuberculosis identified a cluster of 2-pyrazolylpyrimidinones with pan-active properties. nih.gov These compounds were found to be bactericidal against replicating M. tuberculosis and maintained their potency against clinical isolates. nih.gov The unique mechanism of action of these derivatives makes them promising candidates for further development. nih.gov

This compound itself serves as an intermediate in the synthesis of various derivatives, some of which possess antifungal and antibacterial activities. chemicalbook.comguidechem.com This highlights the versatility of this core structure in the development of anti-infective agents.

Hypoglycemic and Cardiovascular Effects

While direct evidence for the hypoglycemic and cardiovascular effects of this compound is limited in the provided search results, the broader class of pyrimidine derivatives has been investigated for such activities. For instance, a pyridazinone series, which shares some structural similarities with pyrimidones, was optimized to develop a highly selective thyroid hormone receptor β (THR-β) agonist, MGL-3196. nih.gov This compound demonstrated beneficial effects on lipid levels by lowering LDL cholesterol and triglycerides in clinical trials, indicating a potential application in managing dyslipidemia, a cardiovascular risk factor. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Several studies have highlighted the antioxidant potential of pyrimidine derivatives, which is often linked to their ability to scavenge free radicals and modulate oxidative stress. ijpsonline.comijpsonline.comresearchgate.net Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating cellular damage. ijpsonline.com

The antioxidant activity of pyrimidine derivatives can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsonline.comresearchgate.net The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant mechanism. ijpsonline.comresearchgate.net

In a study of pyrimidine derivatives as selective COX-2 inhibitors, the lead compounds L1 and L2 also demonstrated the ability to reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties. nih.gov Another study on novel pyrimidine acrylamides found that several of the synthesized compounds were potent inhibitors of lipid peroxidation. mdpi.com

Central Nervous System (CNS) Activity of Pyrimidine Derivatives

The pyrimidine scaffold is a significant platform in the discovery of agents acting on the central nervous system. nih.govnih.gov Pyrimidine-containing compounds have been designed to act as agonists or antagonists for various CNS receptors, including serotonin, adenosine, cannabinoid, nicotinic, and muscarinic receptors. nih.gov They have also been investigated for their potential as anticonvulsant agents. nih.govnih.gov The diverse CNS activities of pyrimidine derivatives underscore their importance in the development of treatments for a range of neurological and psychiatric disorders. nih.gov

Structure-Activity Relationships (SAR) and Pharmacological Modulation

The pharmacological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For instance, in the development of antitubercular 2-pyrazolylpyrimidinones, modifications to both the pyrimidinone and pyrazole (B372694) rings were explored. nih.gov These studies revealed that while certain substitutions could improve in vitro potency against M. tuberculosis, there was a narrow scope for improving the selectivity index against mammalian cells. nih.gov

In the context of anti-inflammatory agents, the substitution pattern on the pyrimidine ring plays a critical role. The development of selective COX-2 inhibitors has been a key focus, with SAR studies guiding the design of molecules with improved efficacy and safety profiles. nih.gov For example, the presence of specific substituents at the 2, 4, and 6 positions of the pyrimidine ring can significantly influence COX-2 selectivity. nih.gov

Below is a table summarizing the biological activities of some pyrimidine derivatives:

Compound/Derivative ClassBiological ActivityKey FindingsReference(s)
2,4,6-trisubstituted pyrimidinesAnti-inflammatory, AnalgesicCertain derivatives showed potent activity, with good anti-inflammatory compounds also being effective analgesics. nih.gov
Pyrimidine derivatives L1 and L2Selective COX-2 inhibition, AntioxidantHigh selectivity for COX-2 and ability to reduce reactive oxygen species. nih.gov
2-PyrazolylpyrimidinonesAntitubercularPan-active against M. tuberculosis with a novel mechanism of action. nih.gov
Pyridazinone derivatives (e.g., MGL-3196)HypolipidemicSelective THR-β agonist that lowers LDL cholesterol and triglycerides. nih.gov
Pyrimidine acrylamidesAntioxidantPotent inhibitors of lipid peroxidation. mdpi.com

Agrochemical Applications and Environmental Transformations of 2 Isopropyl 6 Methyl 4 Pyrimidone

Role as an Agrochemical Intermediate and Active Component

Precursor in Insecticide and Acaricide Synthesis (e.g., Diazinon)

2-Isopropyl-6-methyl-4-pyrimidone, also known by its tautomeric form 2-isopropyl-4-methyl-6-hydroxypyrimidine, serves as a crucial intermediate in the manufacturing of the widely utilized organophosphate insecticide and acaricide, Diazinon (B1670403). The synthesis of Diazinon involves the reaction of this pyrimidine (B1678525) derivative with O,O-diethyl phosphorochloridothioate. This chemical transformation results in the formation of the active ingredient O,O-diethyl-O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate, the chemical name for Diazinon.

The production process is a notable example of how a pyrimidine core structure can be functionalized to create a potent agrochemical. The pyrimidine ring system is a key component of Diazinon's molecular structure, contributing to its insecticidal properties. The synthesis process has been a subject of industrial chemistry research, with various methods developed to optimize the yield and purity of Diazinon from its this compound precursor.

Herbicidal and Plant Growth Regulation Potentials of Pyrimidine Derivatives

While this compound is primarily recognized for its role in insecticide synthesis, the broader class of pyrimidine derivatives exhibits a wide range of biological activities, including herbicidal and plant growth regulatory effects. Numerous studies have demonstrated that modifications to the pyrimidine ring can yield compounds with potent herbicidal activity. These derivatives can act on various molecular targets within plants, leading to growth inhibition and mortality of weeds.

Furthermore, certain pyrimidine compounds have been investigated for their potential as plant growth regulators. These molecules can influence various physiological processes in plants, such as cell division, elongation, and differentiation. The specific effects are highly dependent on the nature and position of substituent groups on the pyrimidine ring. Although specific studies focusing on the herbicidal or plant growth regulating properties of this compound itself are not extensively documented in publicly available literature, the established bioactivity of the pyrimidine scaffold suggests a potential for such applications.

Environmental Fate and Degradation Pathways

Hydrolysis and Photolysis Studies

This compound is a significant environmental transformation product of the insecticide Diazinon. Its formation is a key step in the abiotic degradation of Diazinon in the environment. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a major pathway for the degradation of Diazinon, leading to the cleavage of the phosphate (B84403) ester bond and the formation of this compound and diethyl thiophosphoric acid. The rate of this hydrolysis is influenced by factors such as pH and temperature, with the process being generally faster under both acidic and alkaline conditions compared to neutral pH.

Photolysis, or the degradation of a compound by light, also contributes to the breakdown of Diazinon and the formation of this compound. Sunlight, particularly the ultraviolet (UV) component, can provide the energy needed to break the chemical bonds in Diazinon, leading to its transformation. The presence of photosensitizing agents in the environment can accelerate this process. Studies have shown that in soil exposed to sunlight, a significant portion of Diazinon can be degraded through photolysis, with this compound being a major product nih.gov.

Degradation PathwayParent CompoundKey ProductInfluencing Factors
HydrolysisDiazinonThis compoundpH, Temperature
PhotolysisDiazinonThis compoundLight intensity (UV), Photosensitizers

Biotransformation by Microbial Communities

Microbial communities in soil and water play a crucial role in the biotransformation of Diazinon, leading to the formation of this compound. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize Diazinon. For instance, mixed cultures of Streptomyces species have been observed to facilitate the hydrolysis of Diazinon to 2-Isopropyl-6-methyl-4-pyrimidinol researchgate.net. The metabolic activity of these microorganisms, which can be influenced by factors such as the availability of other carbon sources, can lead to a decrease in the pH of the surrounding medium, which in turn favors the chemical hydrolysis of Diazinon researchgate.net.

The pyrimidine ring of this compound itself can be further degraded by microbial action researchgate.net. This subsequent breakdown is a critical step in the complete mineralization of this Diazinon metabolite to simpler molecules like carbon dioxide. The ability of microbial communities to break down the pyrimidine ring highlights their importance in the ultimate fate of this compound in the environment.

Metabolite Formation in Environmental Matrices

This compound is frequently detected as a metabolite of Diazinon in various environmental matrices. In soil, it is considered the main degradation product of Diazinon cdc.gov. Its presence in soil is a result of both abiotic processes like hydrolysis and photolysis, and biotic processes mediated by soil microorganisms. Studies have shown that greater amounts of this hydrolysis product can be recovered from fumigated soil where microbial activity is reduced, indicating the significant role of chemical degradation pathways nih.gov.

The compound has also been identified in water bodies, including surface water and groundwater, as a consequence of Diazinon runoff from agricultural and urban areas epa.gov. Its detection in these aquatic environments is indicative of the environmental persistence and mobility of this degradation product. Furthermore, this compound is a known human metabolite of Diazinon and has been detected in urine samples, serving as a biomarker for exposure to the parent insecticide chemdad.comnih.govuantwerpen.beepa.gov. Research has also identified further metabolites of Diazinon, such as GS 31144 [2-(1'-hydroxy-1'-methyl)-ethyl-4-methyl-6-hydroxypyrimidine], which has been analyzed alongside this compound (designated as G 27550) in biological samples like dog urine nih.gov.

Environmental MatrixCompound DetectedSignificance
SoilThis compoundMajor degradation product of Diazinon
Water (Surface and Ground)This compoundIndicator of Diazinon contamination and runoff
Human UrineThis compoundBiomarker of exposure to Diazinon
Dog UrineThis compound (G 27550), GS 31144Identification of multiple Diazinon metabolites

Detection and Monitoring in Environmental Samples

Analytical Methodologies for Transformation Products

The detection and quantification of this compound, a principal transformation product of the insecticide diazinon, in environmental and biological samples are critical for monitoring environmental fate and exposure. nih.gov A variety of sophisticated analytical methodologies have been developed for this purpose, primarily relying on chromatographic separation coupled with sensitive detection techniques.

The principal analytical approach involves separation using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), followed by detection with mass spectrometry (MS). nih.govcdc.gov The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical instrumentation available. For instance, a validated method for the rapid quantification of 2-isopropyl-6-methyl-pyrimidin-4-ol in human urine utilizes liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). cdc.gov Similarly, the U.S. Geological Survey employs a method for analyzing pesticides and their degradates in filtered water that uses direct aqueous injection followed by high-performance liquid chromatography/tandem mass spectrometry (LC/MS/MS). waterqualitydata.us

Sample preparation is a crucial step to isolate the analyte from complex matrices like soil, water, or biological fluids and to minimize interference. nih.govcdc.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed. cdc.govut.ac.ir For example, in the analysis of human urine, sample preparation can be performed using SPE, which can be used alone or in conjunction with liquid-liquid partitioning to achieve lower limits of quantitation. cdc.gov Chloroform has been identified as a solvent of choice for the liquid-liquid extraction of this compound from phosphate buffers. nih.gov

Various detectors can be paired with chromatographic systems. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is widely used for its high selectivity and sensitivity, allowing for precise identification and quantification. cdc.govnih.govcreative-proteomics.com Other detectors, such as a mass selective detector (MSD), flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), and electrolytic conduction detection have also been utilized. nih.govnih.govcdc.gov Early methods also demonstrated the use of UV spectrophotometry for analysis after a sublimation step. nih.gov

The combination of these techniques allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ng/L or µg/L) or even parts-per-trillion (pg/mL) range, which is essential for effective environmental monitoring and human biomonitoring studies. cdc.govwaterqualitydata.usuantwerpen.be

Table 1: Examples of Analytical Methods for this compound

Sample MatrixSample PreparationAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Human UrineSolid-Phase Extraction (SPE)GC/MSDLOQ: 1.0 µg/L cdc.gov
Human UrineSPE with Liquid/Liquid PartitioningGC/MSDLOQ: 0.50 µg/L; LOD: 0.01 ng cdc.gov
Human UrineSolid-Phase Extraction (SPE)LC-MS/MSLOQ: 0.1 to 16 pg/mL uantwerpen.be
Surface WaterDirect Aqueous InjectionLC/MS/MSReporting Limit: 20 ng/L waterqualitydata.us
Dog UrineNot specifiedNot specified / Electrolytic Conduction DetectionDetection in the range of 1 ppm nih.gov
GeneralSublimationUV SpectrophotometryApplicable to samples ≥ 100 µg nih.gov

Applications in Materials Science and Advanced Technologies

Development of Pyrimidine-Based Functional Materials

The development of functional materials hinges on the ability to tune molecular properties to achieve specific outcomes. The pyrimidine (B1678525) skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for extensive structural variation. nih.govmdpi.com This versatility has led to the use of pyrimidine derivatives in a range of functional materials, from agrochemicals to organic semiconductors and luminescent materials. mdpi.commdpi.comgrowingscience.com The presence of nitrogen atoms allows the pyrimidine ring to act as an effective complexing agent or as a base that can be protonated, further expanding its utility. researchgate.net

While research has not extensively focused on 2-Isopropyl-6-methyl-4-pyrimidone as a primary component for advanced functional materials, its fundamental properties are well-characterized.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2814-20-2 scbt.comsigmaaldrich.com
Molecular Formula C₈H₁₂N₂O scbt.comfda.gov
Molecular Weight 152.19 g/mol scbt.comfda.gov
Appearance Beige Needles
Melting Point 172-175 °C sigmaaldrich.com

| Tautomerism | Exists in keto-enol equilibrium with 2-isopropyl-6-methylpyrimidin-4-ol | chemicalbook.com |

This table presents compiled data for this compound.

Fluorescent Probes and Bioimaging Agents

Pyrimidine derivatives are important organic fluorophores that have been investigated as biomarkers and photochemical sensors. researchgate.netnih.gov The fluorescence properties, including intensity and emission wavelength, can be significantly altered by the addition of different substituents to the pyrimidine ring. researchgate.netnih.gov For instance, studies on imidazo[1,2-a]pyrimidines show they fluoresce more intensely and at longer wavelengths than analogous pyridine (B92270) structures. nih.gov The introduction of a hydroxymethyl group has been shown in most cases to enhance fluorescence intensity. researchgate.netnih.gov

Although the broader family of pyrimidine compounds is widely used in creating fluorescent materials, specific studies detailing the use of this compound as a fluorescent probe or bioimaging agent are not prominent in current literature. The application of pyrimidine derivatives in this field relies on designing molecules where the pyrimidine core contributes to a larger system with tailored photophysical properties. researchgate.netnih.gov

Table 2: Example of Substituent Effects on Fluorescence in Imidazo[1,2-a]azine Systems

Heterocycle Family Key Feature Emission Characteristics Source(s)
Imidazo[1,2-a]pyridines Parent structure Emitted purple light researchgate.netnih.gov
Imidazo[1,2-a]pyrimidines Fused pyrimidine ring Emitted blue light at longer wavelengths researchgate.netnih.gov

| 3-hydroxymethyl substituted | Addition of -CH₂OH | Generally enhanced fluorescence intensity | nih.gov |

This table illustrates how the core heterocycle and substituents influence fluorescence in related compound series, providing context for how such molecules are engineered.

pH-Sensing and Optoelectronic Device Applications

The nitrogen atoms within the pyrimidine ring are fundamental to its application in pH sensors and optoelectronics. Pyrimidine derivatives can be designed as donor-π-acceptor (D-π-A) systems where the electron-deficient pyrimidine acts as the acceptor. rsc.org This structure is highly sensitive to environmental changes. In the presence of acid, the nitrogen atoms on the pyrimidine ring can be protonated, which alters the electronic structure of the molecule and causes dramatic changes in color or fluorescence. rsc.orgmdpi.com This phenomenon makes these compounds effective as colorimetric pH sensors. rsc.org The keto-enol tautomerism exhibited by pyrimidone structures is also a pH-sensitive equilibrium that can be exploited for sensing applications. nih.govkhanacademy.orglibretexts.org

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), the electron-accepting nature of the pyrimidine moiety is highly advantageous. researchgate.netnih.gov When integrated into a larger molecular structure, it facilitates internal charge transfer upon excitation, which is a key process for inducing luminescence. researchgate.net By modifying the substituents on the pyrimidine unit, researchers can finely tune the emissive characteristics and energy levels of the molecule to optimize optoelectronic performance. nih.gov

Table 3: pH-Responsive Fluorescence of a Camphor-Based Pyrimidine Probe

pH Condition Fluorescence Emission Mechanism Source(s)
pH 6.86 Strong emission at 416 nm Unprotonated pyrimidine ring mdpi.com

| pH 1.04 | Emission at 416 nm decreases; new peak appears and grows at 486 nm | Protonation of pyrimidine nitrogen enhances Intramolecular Charge Transfer (ICT) | mdpi.com |

This table provides a specific example of a pyrimidine-based fluorescent probe and its response to changing pH, demonstrating the principle of pyrimidine-based pH sensing.

Dielectric and Electrical Conductivity Studies

The investigation of dielectric and electrical properties is crucial for the application of organic compounds in electronic devices. For heterocyclic compounds, these properties are closely linked to the molecular structure, crystal packing, and intermolecular interactions. Studies on thin films of various heterocyclic compounds have shown that they can exhibit n-type semiconductor behavior. researchgate.net

The electrical properties are typically characterized by measuring the temperature-dependent electrical conductivity and determining the activation energy of conduction, which corresponds to the energy required to excite an electron into a conducting state. researchgate.net While there is a body of research on the conductivity of heterocyclic polymers and specific ylides, detailed dielectric and electrical conductivity studies specifically for this compound are not widely available. The research in this area suggests that the electrical conduction mechanism in such polycrystalline organic films is often governed by charge carrier trapping at the boundaries between crystalline grains. researchgate.net

Table 4: Example Electrical Properties of Substituted Pyridinium Ylide Thin Films

Compound Type Activation Energy of Conduction (eV) Observed Behavior Source(s)

This table shows representative data for related heterocyclic compounds to illustrate the parameters measured in electrical conductivity studies. This data is not for this compound.

Q & A

Q. Example Protocol from Analogous Compounds

StepReagents/ConditionsYieldReference
AlkylationNaH, THF, 1-bromo-2-fluoroethane31–63%
DeprotectionAcidic/neutral hydrolysis55–81%

How should researchers characterize this compound to confirm structural integrity?

Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:

  • ¹H/¹⁹F NMR : Assign peaks to verify substituents (e.g., isopropyl and methyl groups). For example, δ 1.2–1.4 ppm (isopropyl CH₃) and δ 2.3–2.5 ppm (pyrimidine CH₃) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 153.197 (theoretical MW: 152.19) .
  • HPLC : Purity >95% with UV detection at 254 nm.

Q. Critical Data

PropertyValueMethodReference
Molecular FormulaC₈H₁₂N₂OElemental Analysis
CAS Number2814-20-2Registry

What analytical methods are effective for detecting this compound in biological matrices?

Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace detection:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from urine or plasma.
  • Chromatography : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Validation Parameters :
    • LOD : ≤0.1 ng/mL (based on similar pyrimidines in biomonitoring studies) .
    • Recovery : 85–110% with intra-day precision <15% RSD.

Q. Example Workflow

MatrixMethodLODReference
UrineLC-MS/MS0.05 ng/mL

How can researchers resolve contradictions in reported biological activities or toxicity profiles?

Advanced Research Question
Contradictions in endocrine disruption or toxicity data (e.g., EPA screening vs. biomonitoring studies) require:

  • Dose-Response Studies : Establish threshold concentrations for adverse effects .
  • Comparative Assays : Test the compound alongside positive/negative controls (e.g., in vitro receptor binding assays).
  • Meta-Analysis : Use Bayesian inference to reconcile conflicting datasets, as demonstrated in exposure studies .

Q. Key Considerations

  • Temporal effects (short-term vs. long-term exposure) significantly impact outcomes .
  • Cross-species variability (e.g., human vs. rodent models) may explain discrepancies.

What strategies improve solubility and stability in experimental formulations?

Advanced Research Question

  • Co-Solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement.
  • pH Adjustment : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis.
  • Lyophilization : Freeze-drying for long-term storage, as recommended for labile pyrimidines .

Q. Stability Data for Analogues

FormulationStorage ConditionStability DurationReference
Lyophilized-20°C, dark>12 months

What documentation practices ensure reproducibility in studies involving this compound?

Basic Research Question
Adhere to ICMJE and institutional guidelines:

  • Chemical Metadata : Report CAS number (2814-20-2), purity, supplier, and batch number .
  • Safety Protocols : Include handling precautions (e.g., PPE, ventilation) even if SDS is unavailable .
  • Synthetic Details : Document reaction times, temperatures, and purification steps .

How do structural modifications influence inhibitory potential in enzymatic assays?

Advanced Research Question
Modifications at the 2-isopropyl or 6-methyl positions alter steric and electronic properties:

  • Isopropyl → Fluoropropyl : Increases lipophilicity and CNS penetration (observed in pyridine analogues) .
  • Methyl → Methoxy : Enhances hydrogen-bonding capacity but reduces metabolic stability .

Q. Activity Trends in Analogues

ModificationTarget EnzymeIC₅₀ ChangeReference
3-FluoropropylNitric Oxide Synthase10-fold reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.